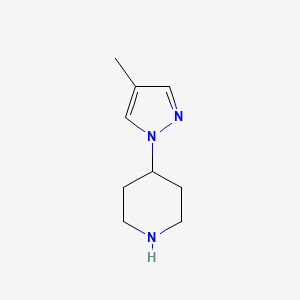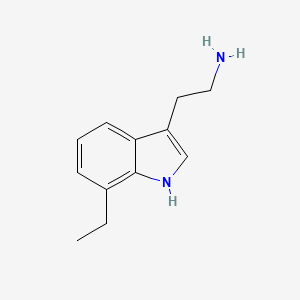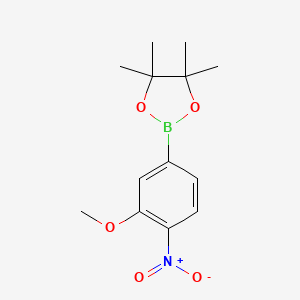
2-(3-Methoxy-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Vue d'ensemble
Description
2-(3-Methoxy-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as MNTB, is an organoboron compound that has been used in a variety of scientific research applications. It is a derivative of boronic acid and has been used in the synthesis of a wide range of organic compounds. The compound is relatively stable and can be used in a variety of laboratory experiments.
Applications De Recherche Scientifique
Material Synthesis and Characterization
The compound 2-(3-Methoxy-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and its derivatives have been primarily investigated for their potential applications in material synthesis and characterization:
- Synthesis of Stilbene Derivatives and Boron-Capped Polyenes:
- A series of novel dioxaborolane derivatives were synthesized for potential application in new materials like Liquid Crystal Display (LCD) technology. This synthesis is pivotal due to the high yield and clean reactions involved, pointing towards efficient production methods for advanced materials (Das et al., 2015).
- Crystal Structure Analysis:
- The crystal structure of a similar compound, 2-[2-aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, was thoroughly analyzed, offering insights into the bonding nature and geometrical configuration of such compounds, which is crucial for understanding their chemical behavior and potential applications (Seeger & Heller, 1985).
Chemical Synthesis and Analysis
These compounds are also instrumental in chemical synthesis processes and analytical methodologies:
- Synthesis of Phenylboronic Acid Derivatives:
- The synthesis of phenylboronic acid derivatives, like mercapto- and piperazino-methyl-phenylboronic acid, was described. These derivatives have implications in inhibiting serine proteases, showcasing the potential of dioxaborolane compounds in therapeutic applications (Spencer et al., 2002).
- Catalysis and Transition Metal Chemistry:
- Research involving 4,4,5,5-tetraphenyl-1,3,2-dioxaborolane highlighted its utility in the hydroboration of alkenes, catalyzed by transition metals. This is significant for the synthesis of organoboronate esters, useful in various chemical synthesis processes (Fritschi et al., 2008).
Molecular Structure and DFT Studies
Investigations into the molecular structure and theoretical aspects of similar dioxaborolane compounds provide foundational knowledge for their potential applications:
- Crystallographic and Conformational Analyses:
- Detailed crystallographic and conformational analyses, supported by density functional theory (DFT), were performed on compounds like methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, revealing crucial physicochemical properties. This analytical approach aids in understanding the molecular behavior and potential utility of these compounds (Huang et al., 2021).
Propriétés
IUPAC Name |
2-(3-methoxy-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO5/c1-12(2)13(3,4)20-14(19-12)9-6-7-10(15(16)17)11(8-9)18-5/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLMLFOPBJWHOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60682240 | |
| Record name | 2-(3-Methoxy-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxy-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
755026-96-1 | |
| Record name | 2-(3-Methoxy-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



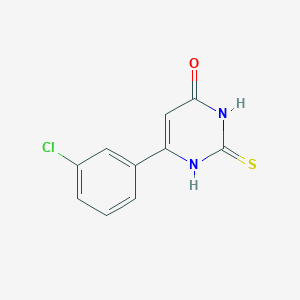
![3-[(Cyclohexanesulfonyl)methyl]aniline](/img/structure/B1422019.png)
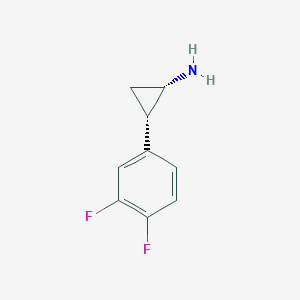
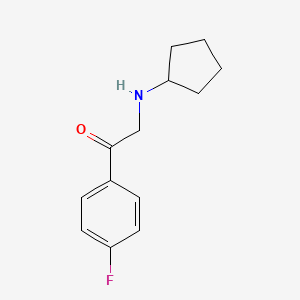
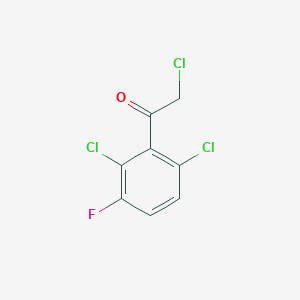
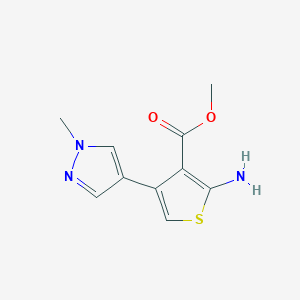

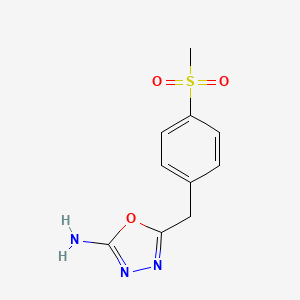
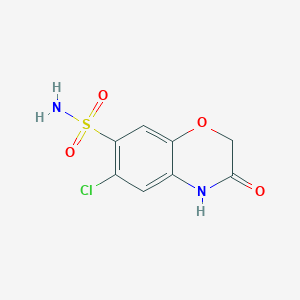
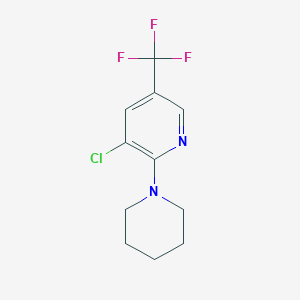
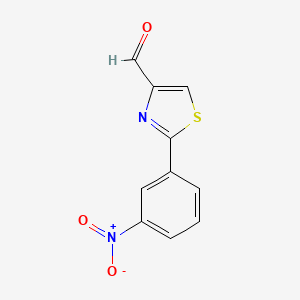
![2'-Methoxy-5'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1422038.png)
